
6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a methoxyphenyl group at position 6, a phenyl group at position 2, and a trifluoromethyl group at position 4
Métodos De Preparación
The synthesis of 6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C, to facilitate the coupling process.
Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and efficiency. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve the desired purity and quantity of the final product.
Análisis De Reacciones Químicas
6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways, including enzyme inhibition and receptor binding.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
When compared to other pyrimidine derivatives, 6-(4-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of substituents. Similar compounds include:
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Known for its fungicidal activity.
2-Chloro-4-(trifluoromethyl)pyrimidine: Recognized for its inhibitory effects on NF-κB and AP-1 pathways.
These compounds share structural similarities but differ in their specific substituents and resulting chemical properties, leading to diverse applications and biological activities.
Propiedades
Fórmula molecular |
C18H13F3N2O |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H13F3N2O/c1-24-14-9-7-12(8-10-14)15-11-16(18(19,20)21)23-17(22-15)13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
JLNIMJINKYZZIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


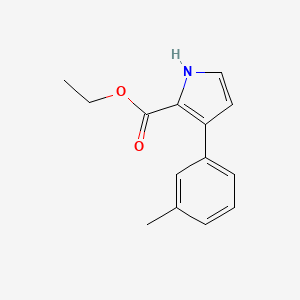
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)

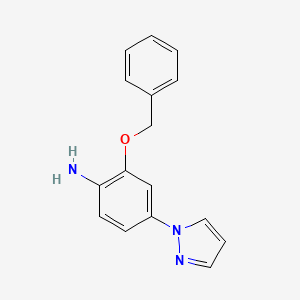
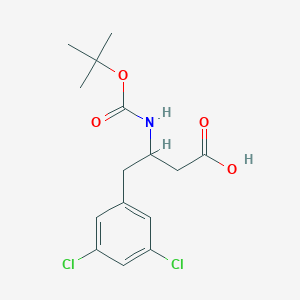
![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
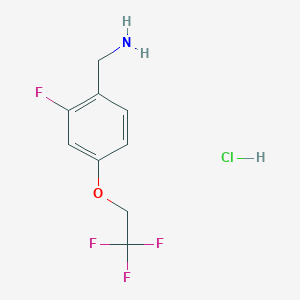


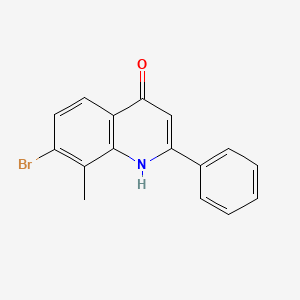
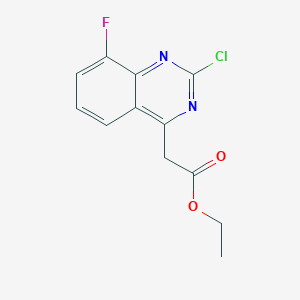
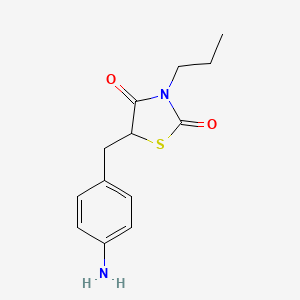
![N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)

